

Thermochemical Properties of Cupric Chlorate: A Technical Guide for Modeling Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric chlorate*

Cat. No.: *B084576*

[Get Quote](#)

Prepared for: Researchers, Scientists, and Chemical Engineers

This technical guide provides a comprehensive overview of the known thermochemical properties of **cupric chlorate** ($\text{Cu}(\text{ClO}_3)_2$). As a powerful oxidizing agent, understanding its thermal behavior is critical for safety, process modeling, and applications in fields such as pyrotechnics and chemical synthesis. This document summarizes available data, outlines experimental methods for thermochemical characterization, and presents a logical model for its thermal decomposition.

Physicochemical and Thermochemical Data

Cupric chlorate, or copper(II) chlorate, is a blue to green crystalline solid that is highly soluble in water and a strong oxidizer.^{[1][2][3][4]} It commonly exists in hydrated forms, most notably as a tetrahydrate ($\text{Cu}(\text{ClO}_3)_2 \cdot 4\text{H}_2\text{O}$) and a hexahydrate ($\text{Cu}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$).^[1] The anhydrous form has a melting point of 73°C, above which it begins to decompose.^{[1][2]}

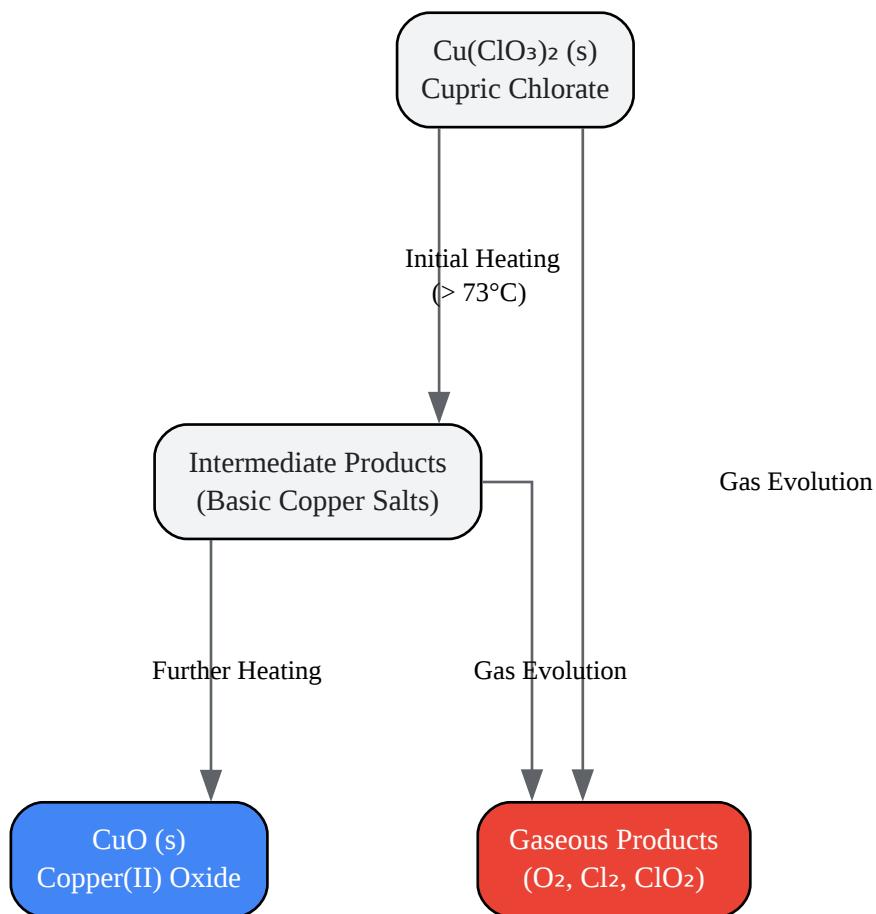
A thorough literature review indicates that specific, experimentally determined thermochemical values for **cupric chlorate**, such as standard enthalpy of formation ($\Delta\text{H}^\circ\text{f}$), standard molar entropy (S°), and heat capacity (C_p), are not readily available in public databases. This data gap presents a significant challenge for precise modeling. However, data for its constituent elements and potential decomposition products are well-established and provided below for use in theoretical calculations and reaction modeling.

Table 1: Physicochemical Properties of **Cupric Chlorate**

Property	Value
Chemical Formula	<chem>Cu(ClO3)2</chem>
Molar Mass	230.45 g/mol [4] [5]
Appearance	Blue to green crystalline solid [1] [2] [4]
Density	2.26 g/cm ³ [1] [2]
Melting Point (Anhydrous)	73°C (decomposes) [1] [2]
Melting Point (Hexahydrate)	65°C (decomposes) [1]
Solubility in Water	Highly soluble [1] [2]

Table 2: Standard Thermochemical Properties of Related Compounds (at 25°C, 100 kPa)

Compound	Formula	State	ΔH ^o f (kJ/mol)	S° (J/mol·K)
Copper(II) Oxide	CuO	solid	-157.3 [6]	42.6
Copper(I) Oxide	Cu ₂ O	solid	-168.6 [6]	93.1
Copper(II) Chloride	CuCl ₂	solid	-205.85	108.07
Copper	Cu	solid	0	33.15 [7]
Oxygen	O ₂	gas	0	205.2
Chlorine	Cl ₂	gas	0	223.1


Note: S° and ΔH^of values for some compounds may be sourced from different standard tables and databases.

Thermal Decomposition Pathway

Cupric chlorate is thermally unstable and decomposes upon heating. The decomposition process is exothermic and can be explosive, especially in the presence of organic materials, reducing agents, or powdered metals.[\[3\]](#) When heated, it yields a mixture of gases, including oxygen (O₂), chlorine (Cl₂), and chlorine dioxide (ClO₂), leaving behind a solid residue.[\[1\]](#) The

final solid product is typically a basic copper salt, which upon further heating can convert to copper(II) oxide (CuO).^[1]

The following diagram illustrates a logical pathway for the thermal decomposition of **cupric chlorate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the thermal decomposition of **cupric chlorate**.

Experimental Protocols for Thermochemical Analysis

The determination of fundamental thermochemical properties for compounds like **cupric chlorate** requires precise experimental techniques. The following methodologies represent standard approaches for acquiring the data needed for robust modeling.

3.1 Determination of Enthalpy of Formation (ΔH°_f) via Calorimetry

Reaction calorimetry is the primary method for determining the enthalpy of formation. For a thermally unstable compound like **cupric chloride**, a common approach is solution calorimetry.

- Objective: To measure the heat of a reaction involving the compound from which the enthalpy of formation can be calculated using Hess's Law.
- Methodology:
 - Synthesis and Isolation: Pure, anhydrous **cupric chloride** is synthesized, for example, by the reaction of copper sulfate with barium chloride, followed by precipitation of barium sulfate and careful evaporation of the resulting solution under vacuum.[\[1\]](#)
 - Calorimeter Setup: A precision isoperibol or isothermal solution calorimeter is used. The reaction vessel is filled with a suitable solvent (e.g., a dilute acid solution) of a known volume and temperature.
 - Sample Encapsulation: A precisely weighed sample of **cupric chloride** (in the order of milligrams) is sealed in a fragile glass ampoule.
 - Dissolution and Measurement: The ampoule is submerged in the solvent within the calorimeter and then broken. The heat change (q) of the dissolution process is measured by recording the temperature change of the system.
 - Calculation: The standard enthalpy of formation is calculated by constructing a thermochemical cycle (Hess's Law) that combines the measured enthalpy of solution with the known standard enthalpies of formation of all other reactants and products in the solution reaction.

3.2 Determination of Heat Capacity (Cp) and Entropy (S°)

Heat capacity is determined experimentally, and the standard molar entropy is subsequently calculated from the heat capacity data.

- Objective: To measure the heat capacity of **cupric chloride** from near absolute zero to above room temperature.

- Methodology:
 - Adiabatic Calorimetry: A precisely weighed sample of pure **cupric chloride** is placed in a sample container within an adiabatic calorimeter. The system is cooled to cryogenic temperatures (approaching 0 K).
 - Heat Pulse Measurement: Small, precisely known quantities of electrical energy (heat) are supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated at each temperature step.
 - Data Integration: The measurements are repeated across the entire temperature range (e.g., 5 K to 300 K).
 - Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (plotted as C_p/T versus T) from 0 K to that temperature, according to the third law of thermodynamics.
 - Differential Scanning Calorimetry (DSC): As a complementary or alternative method, DSC can be used to measure the heat capacity of a substance by comparing the heat flow required to increase the temperature of the sample to that of a known reference material.

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [copper-chemistry.fandom.com]
- 3. echemi.com [echemi.com]
- 4. Cupric chloride | Cl₂CuO₆ | CID 3014850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]

- 6. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]
- 7. copper [webbook.nist.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- To cite this document: BenchChem. [Thermochemical Properties of Cupric Chlorate: A Technical Guide for Modeling Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084576#thermochemical-properties-of-cupric-chlorate-for-modeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com